molecular formula C16H29NO3Si B14349133 N-Benzyl-3-(triethoxysilyl)propan-1-amine CAS No. 93671-60-4

N-Benzyl-3-(triethoxysilyl)propan-1-amine

Cat. No.: B14349133
CAS No.: 93671-60-4
M. Wt: 311.49 g/mol
InChI Key: ILRLVKWBBFWKTN-UHFFFAOYSA-N
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Description

N-Benzyl-3-(triethoxysilyl)propan-1-amine is an organosilane compound that features a benzyl group attached to a propylamine chain, which is further bonded to a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of benzylamine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

    Reactants: Benzylamine and 3-chloropropyltriethoxysilane.

    Solvent: Anhydrous toluene or another suitable non-polar solvent.

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(triethoxysilyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Hydrolysis is typically carried out in the presence of water or aqueous acid, while condensation reactions may require catalysts such as acids or bases.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Siloxane polymers or networks.

Scientific Research Applications

N-Benzyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-(triethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of hybrid materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-(triethoxysilyl)propan-1-amine is unique due to the presence of the benzyl group, which imparts additional hydrophobicity and steric bulk. This can influence its reactivity and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-benzyl-3-triethoxysilylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3Si/c1-4-18-21(19-5-2,20-6-3)14-10-13-17-15-16-11-8-7-9-12-16/h7-9,11-12,17H,4-6,10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRLVKWBBFWKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCC1=CC=CC=C1)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536312
Record name N-Benzyl-3-(triethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93671-60-4
Record name N-Benzyl-3-(triethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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